molecular formula C9H9N3O2 B13538171 2,8-Dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid

2,8-Dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid

Cat. No.: B13538171
M. Wt: 191.19 g/mol
InChI Key: RNNGXUHIDJFIOH-UHFFFAOYSA-N
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Description

2,8-Dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-pyridazinamine with bromoacetone, followed by cyclization to form the imidazo[1,2-b]pyridazine core . The reaction conditions often involve heating and the use of solvents like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis can be scaled up by optimizing the reaction conditions and using continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

2,8-Dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and amines.

    Substitution: Alkylated derivatives.

Mechanism of Action

The mechanism of action of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it has been shown to inhibit certain enzymes, thereby affecting biological pathways. The exact molecular targets and pathways can vary depending on the specific application, but it often involves binding to active sites of enzymes and altering their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,8-Dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike its analogs, this compound has shown significant potential in anti-tuberculosis research, making it a valuable scaffold in drug discovery .

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

2,8-dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid

InChI

InChI=1S/C9H9N3O2/c1-5-3-7(9(13)14)11-12-4-6(2)10-8(5)12/h3-4H,1-2H3,(H,13,14)

InChI Key

RNNGXUHIDJFIOH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN2C1=NC(=C2)C)C(=O)O

Origin of Product

United States

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